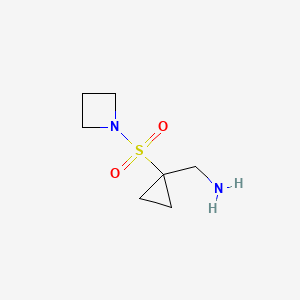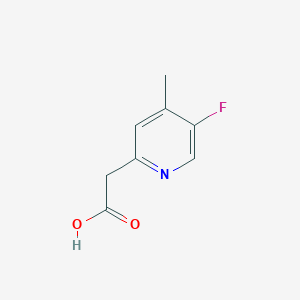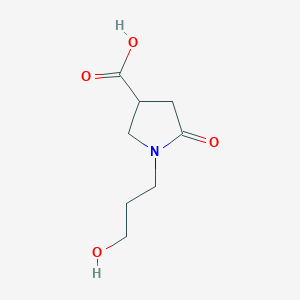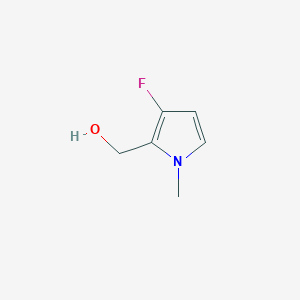
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a pyrrole ring substituted with a fluorine atom at the 3-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming (3-Fluoro-1-methyl-1H-pyrrole).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: (3-Fluoro-1-methyl-1H-pyrrol-2-yl)formaldehyde, (3-Fluoro-1-methyl-1H-pyrrol-2-yl)carboxylic acid
Reduction: (3-Fluoro-1-methyl-1H-pyrrole)
Substitution: Various substituted pyrroles depending on the nucleophile used
科学的研究の応用
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
(3-Fluoro-1H-pyrrol-2-yl)methanol: Lacks the methyl group at the 1-position.
(1-Methyl-1H-pyrrol-2-yl)methanol: Lacks the fluorine atom at the 3-position.
(3-Fluoro-1-methyl-1H-pyrrole): Lacks the hydroxymethyl group at the 2-position.
Uniqueness
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can increase its solubility and reactivity.
特性
分子式 |
C6H8FNO |
|---|---|
分子量 |
129.13 g/mol |
IUPAC名 |
(3-fluoro-1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H8FNO/c1-8-3-2-5(7)6(8)4-9/h2-3,9H,4H2,1H3 |
InChIキー |
UDAPUONIXXIEEM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
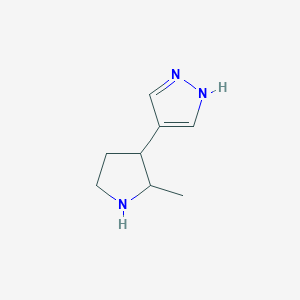
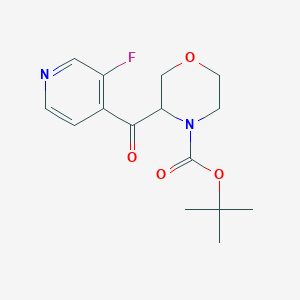
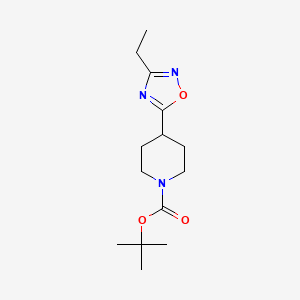

acetic acid](/img/structure/B15226464.png)
![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
